molecular formula C10H19N B13329605 5-Methyl-decahydroquinoline

5-Methyl-decahydroquinoline

Cat. No.: B13329605
M. Wt: 153.26 g/mol
InChI Key: KRJIMLKBVJCHCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-decahydroquinoline is a heterocyclic organic compound that belongs to the class of decahydroquinolines. These compounds are characterized by a quinoline ring system that has been fully hydrogenated, resulting in a saturated bicyclic structure. The addition of a methyl group at the 5th position further distinguishes this compound. Decahydroquinolines are known for their diverse biological activities and are found in various natural products, including alkaloids from poison frogs and marine organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-decahydroquinoline can be achieved through several methods. One common approach involves the catalytic hydrogenation of quinoline derivatives. For instance, the hydrogenation of 5-methylquinoline over a platinum catalyst can yield this compound . Another method involves the reduction of 5-methyl-2,3,4,5-tetrahydroquinoline using sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient hydrogenation .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-decahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Methyl-decahydroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-decahydroquinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit nicotinic acetylcholine receptors, which are involved in neurotransmission. This inhibition can lead to various pharmacological effects, including analgesic and anti-inflammatory properties . The compound’s interaction with these receptors is mediated through binding to specific sites on the receptor, leading to conformational changes that inhibit receptor function .

Comparison with Similar Compounds

Uniqueness: 5-Methyl-decahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 5th position enhances its stability and alters its interaction with biological targets compared to other decahydroquinoline derivatives .

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

5-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline

InChI

InChI=1S/C10H19N/c1-8-4-2-6-10-9(8)5-3-7-11-10/h8-11H,2-7H2,1H3

InChI Key

KRJIMLKBVJCHCH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2C1CCCN2

Origin of Product

United States

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